2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
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Overview
Description
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride is a synthetic organic compound with the molecular formula C12H20N2O3·HCl It is known for its unique structure, which includes a pyrrolidine ring, an ethyl group, and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Formylation: The formamido group is added through a formylation reaction, often using formic acid or a formylating reagent.
Addition of the Pent-4-enoic Acid Moiety: The pent-4-enoic acid moiety is introduced through a coupling reaction, typically using a carboxylic acid derivative and a coupling agent like EDCI or DCC.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group or the pent-4-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
- 2-[(2-Propylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
- 2-[(2-Butylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
Uniqueness
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-[(2-ethylpyrrolidine-2-carbonyl)amino]pent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIFWOUDHDRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)NC(CC=C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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